molecular formula C16H22ClNO3 B1344973 tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1217843-35-0

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1344973
M. Wt: 311.8 g/mol
InChI Key: VNZXUJLWKOKVCE-JSGCOSHPSA-N
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Description

The compound tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. The presence of a chiral center and a protected carboxylate group suggests its utility as an intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study reports the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which could be related to the synthesis of tert-butyl pyrrolidine carboxylates . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been optimized for large-scale preparation .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was elucidated, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

The tert-butyl group in pyrrolidine derivatives is often used as a protecting group that can be removed under certain conditions. The studies show that tert-butyl esters can be hydrolyzed in situ during the Hantzsch reaction . Moreover, the tert-butyl group can facilitate the synthesis of highly functionalized compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are useful in the synthesis of macrocyclic Tyk2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The presence of a carboxylate group can lead to the formation of salts and affect the compound's acidity. The chiral centers in these molecules are crucial for their enantioselective properties, which are important in pharmaceutical applications .

Scientific Research Applications

  • Proteomics Research
    • Summary of the application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
  • Chemical Transformations
    • Summary of the application : The tert-butyl group, which is part of the compound you mentioned, is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications . This includes its use in various chemical transformations .
  • Proteomics Research Applications
    • Summary of the application : This compound is available for purchase for proteomics research applications .

properties

IUPAC Name

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZXUJLWKOKVCE-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

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